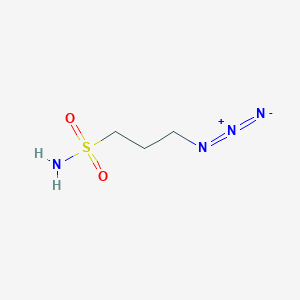
3-Azidopropane-1-sulfonamide
描述
3-Azidopropane-1-sulfonamide is an organic compound with the molecular formula C₃H₈N₄O₂S It is characterized by the presence of an azido group (-N₃) attached to a propane backbone, which is further connected to a sulfonamide group (-SO₂NH₂)
作用机制
Target of Action
3-Azidopropane-1-sulfonamide is a sulfonamide derivative. Sulfonamides are known to target the dihydropteroate synthetase enzyme in bacteria . This enzyme plays a crucial role in the synthesis of folic acid, which is essential for bacterial growth and reproduction .
Mode of Action
Sulfonamides, including this compound, act as competitive inhibitors of dihydropteroate synthetase . They mimic the natural substrate of the enzyme, p-aminobenzoic acid (PABA), and bind to the enzyme’s active site. This prevents PABA from binding, thereby inhibiting the synthesis of folic acid . The bacteria are then unable to reproduce and grow, resulting in a bacteriostatic effect .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the folic acid synthesis pathway in bacteria . By inhibiting dihydropteroate synthetase, the compound disrupts this pathway, preventing the production of folic acid. This, in turn, affects the synthesis of nucleic acids and proteins, leading to inhibited bacterial growth .
Pharmacokinetics
They are usually well absorbed from the gastrointestinal tract, widely distributed throughout body tissues, metabolized in the liver, and excreted in the urine . The impact of these properties on the bioavailability of this compound would need to be confirmed through further studies.
Result of Action
The primary result of this compound’s action is the inhibition of bacterial growth and reproduction. By disrupting folic acid synthesis, the compound prevents bacteria from producing the nucleic acids and proteins they need to grow and divide .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the presence of other organo-sulphur compounds in the environment could potentially affect the compound’s activity . Additionally, the compound’s resistance to biodegradation may lead to long residence times in both water and soil matrices . These environmental factors and their potential impacts would need to be considered when assessing the compound’s overall effectiveness and environmental impact.
生化分析
Biochemical Properties
3-Azidopropane-1-sulfonamide, like other sulfonamides, exhibits a range of pharmacological activities, such as anti-carbonic anhydrase and anti-dihydropteroate synthetase . These activities allow it to play a role in treating a diverse range of disease states such as diuresis, hypoglycemia, thyroiditis, inflammation, and glaucoma
Molecular Mechanism
Sulfonamides are known to inhibit dihydrofolate reductase in bacteria and protozoa far more efficiently than in mammalian cells . This allows them to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that sulfonamides can be modified, degraded, or used as nutrients by some bacteria . This could potentially affect the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies.
Dosage Effects in Animal Models
The effects of this compound at different dosages in animal models are not well studied. Sulfonamides are widely used in veterinary medicine, and their effects can vary with different dosages
Metabolic Pathways
Sulfonamides are known to block the synthesis of folic acid, which is a crucial component of several metabolic pathways
Transport and Distribution
It is known that sulfonamides can be transported and distributed in soils, which may provide some insight into their transport and distribution within cells
Subcellular Localization
The subcellular localization of proteins can be determined by fluorescent protein tagging or mass spectrometry detection in subcellular purifications and by prediction using protein sequence features
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Azidopropane-1-sulfonamide typically involves the following steps:
Starting Material: The synthesis begins with 3-chloropropane-1-sulfonamide.
Azidation Reaction: The chlorinated compound undergoes a nucleophilic substitution reaction with sodium azide (NaN₃) in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction is usually carried out at elevated temperatures to facilitate the substitution process.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Flow Reactors: These reactors ensure efficient mixing and temperature control.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the desired purity.
化学反应分析
Types of Reactions: 3-Azidopropane-1-sulfonamide can undergo various chemical reactions, including:
Reduction: The azido group can be reduced to an amine group using reducing agents
属性
IUPAC Name |
3-azidopropane-1-sulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H8N4O2S/c4-7-6-2-1-3-10(5,8)9/h1-3H2,(H2,5,8,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSPMNQQOQWDCQX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CN=[N+]=[N-])CS(=O)(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H8N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details




体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
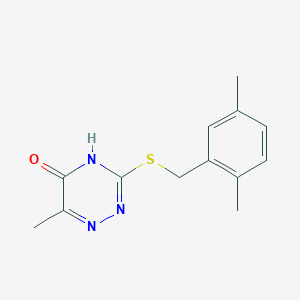
![N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide](/img/structure/B2843532.png)
![2-[(5,6-dichloropyridin-3-yl)formamido]-N-ethylpropanamide](/img/structure/B2843537.png)
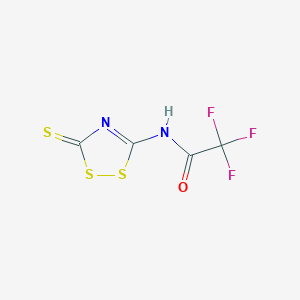
![2-(4-Ethoxyphenyl)-5-(3-methylbut-2-enyl)pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B2843539.png)
![N-[7-(acetylamino)-1,2,3-trimethoxy-9-oxo-5,6,7,9-tetrahydrobenzo[a]heptalen-10-yl]glycine](/img/structure/B2843542.png)
![2-[6-ethoxy-3-(4-ethylbenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-fluorophenyl)acetamide](/img/structure/B2843545.png)
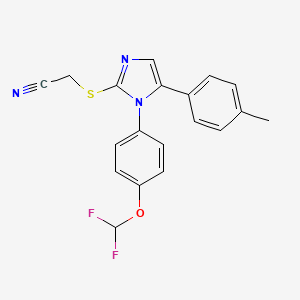
![7-methyl-2-{[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanyl}-4H-pyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2843548.png)
![2-[(2Z)-3-ethyl-2-(ethylimino)-4-oxo-1,3-thiazolidin-5-yl]-N-(4-methylphenyl)acetamide](/img/structure/B2843549.png)
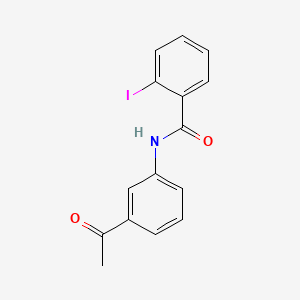
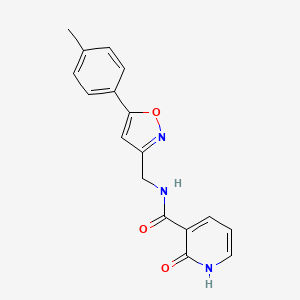
![N-(4,7-dimethylbenzo[d]thiazol-2-yl)-1,4-dimethyl-1H-pyrazole-5-carboxamide](/img/structure/B2843552.png)
![N-(3,4-dimethylphenyl)-3-{4-[(4-fluorophenyl)methyl]-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}propanamide](/img/structure/B2843553.png)
